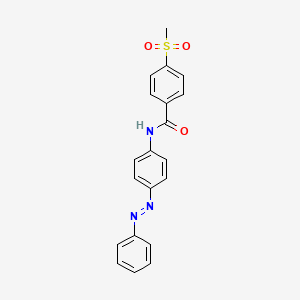
(E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound characterized by its unique structure, which includes a methylsulfonyl group, a phenyldiazenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves a multi-step process:
Formation of the phenyldiazenyl group: This step involves the diazotization of aniline derivatives followed by coupling with a suitable aromatic compound to form the phenyldiazenyl group.
Introduction of the methylsulfonyl group: This can be achieved through sulfonation reactions using reagents such as methylsulfonyl chloride.
Formation of the benzamide moiety: The final step involves the amidation of the intermediate compound with benzoyl chloride or a similar reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions, such as Friedel-Crafts acylation or halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Therapeutic Effects: It may exert its effects through modulation of cellular processes, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide: shares structural similarities with other compounds containing methylsulfonyl, phenyldiazenyl, and benzamide groups.
Examples: (E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)aniline, (E)-4-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzoic acid.
Uniqueness
Structural Features: The combination of the methylsulfonyl, phenyldiazenyl, and benzamide groups in a single molecule provides unique chemical and biological properties.
Properties
CAS No. |
896349-49-8 |
|---|---|
Molecular Formula |
C20H17N3O3S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-methylsulfonyl-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C20H17N3O3S/c1-27(25,26)19-13-7-15(8-14-19)20(24)21-16-9-11-18(12-10-16)23-22-17-5-3-2-4-6-17/h2-14H,1H3,(H,21,24) |
InChI Key |
BOOUNHICCPZYPA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)
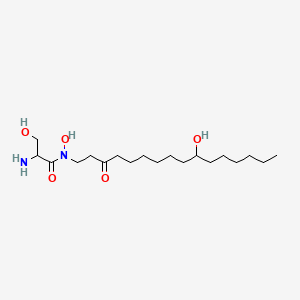
![(2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14143477.png)
![3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14143478.png)
![4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one](/img/structure/B14143480.png)
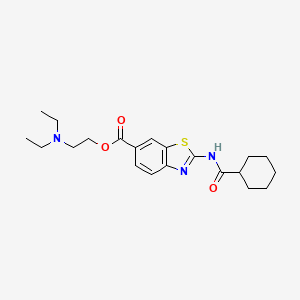
![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)
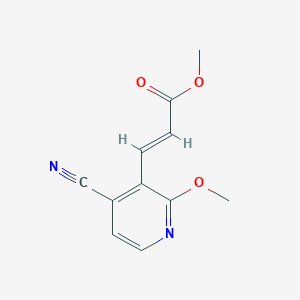
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143505.png)
![6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14143514.png)
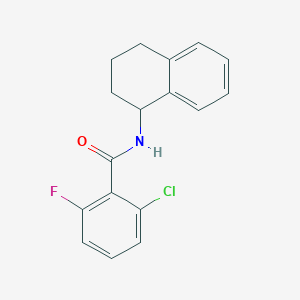
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one](/img/structure/B14143523.png)
![3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide](/img/structure/B14143528.png)
